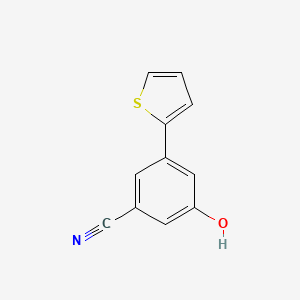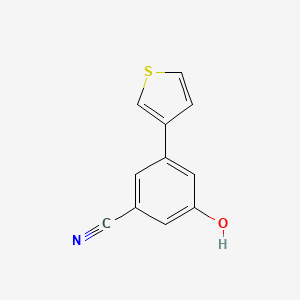
3-Cyano-5-(2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(2-methylphenyl)phenol, 95% (3-C5MPP) is an organic compound that is widely used in scientific research. It is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. 3-C5MPP has been used as a starting material for the synthesis of various other compounds and as a reagent in a number of biochemical reactions.
Applications De Recherche Scientifique
3-Cyano-5-(2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various other compounds and as a reagent in a number of biochemical reactions. It has been used in the synthesis of anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been used in the study of the structure and function of enzymes, the development of new drugs, and the investigation of biochemical pathways.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-(2-methylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidases. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been shown to modulate the activity of certain G-protein coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2-methylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes and modulate the activity of certain G-protein coupled receptors. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% has been shown to exhibit anti-inflammatory and anti-cancer activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Cyano-5-(2-methylphenyl)phenol, 95% in lab experiments include its availability, low cost, and high purity. In addition, 3-Cyano-5-(2-methylphenyl)phenol, 95% is a synthetic compound, which makes it easier to handle and store than natural compounds. The main limitation of using 3-Cyano-5-(2-methylphenyl)phenol, 95% in lab experiments is that its mechanism of action is not completely understood.
Orientations Futures
Future research on 3-Cyano-5-(2-methylphenyl)phenol, 95% should focus on elucidating its mechanism of action, investigating its biochemical and physiological effects, and exploring its potential applications in the development of new drugs and therapies. In addition, further research should be conducted to explore the potential of 3-Cyano-5-(2-methylphenyl)phenol, 95% as an inhibitor of certain enzymes and as a modulator of certain G-protein coupled receptors. Finally, further research should be conducted to explore the potential of 3-Cyano-5-(2-methylphenyl)phenol, 95% as an anti-inflammatory and anti-cancer agent.
Méthodes De Synthèse
3-Cyano-5-(2-methylphenyl)phenol, 95% is synthesized via a multi-step reaction involving the condensation of p-hydroxybenzaldehyde, 2-methyl phenol, and sodium cyanide. The reaction is initiated by the addition of p-hydroxybenzaldehyde to a solution of 2-methyl phenol and sodium cyanide in an organic solvent. The mixture is then heated and stirred for several hours until it reaches a temperature of 110°C. The reaction is complete when the product is isolated and purified. The yield of the reaction is typically 95%, and the purity of the product is typically 95%.
Propriétés
IUPAC Name |
3-hydroxy-5-(2-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-14(10)12-6-11(9-15)7-13(16)8-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPXWUBEGARXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684610 |
Source


|
| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-17-0 |
Source


|
| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375388.png)
![3-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375392.png)
![2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6375397.png)










